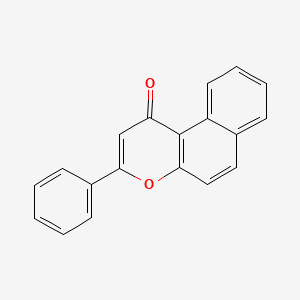

beta-Naphthoflavone

Übersicht

Beschreibung

Beta-Naphthoflavon: Diese Verbindung ist bekannt für ihre Fähigkeit, Cytochrome P450 und Uridin-5'-diphospho-glucuronosyltransferasen zu induzieren, was sie zu einem wichtigen Mittel im Studium von Entgiftungsprozessen und Chemo-Prävention macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Beta-Naphthoflavon kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg umfasst die Kondensation von 2-Hydroxyacetophenon mit 2-Naphthol in Gegenwart einer Base, gefolgt von einer Cyclisierung zur Bildung der Flavonstruktur . Die Reaktion erfordert typischerweise Bedingungen wie erhöhte Temperaturen und die Verwendung von Katalysatoren, um den Cyclisierungsprozess zu erleichtern.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von Beta-Naphthoflavon die großtechnische Synthese unter Verwendung ähnlicher Methoden, jedoch optimiert für höhere Ausbeuten und Reinheit, umfassen. Dies beinhaltet oft die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren, um sicherzustellen, dass die Verbindung die erforderlichen Standards für Forschung und Anwendung erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-Naphthoflavone can be synthesized through various methods. One common synthetic route involves the condensation of 2-hydroxyacetophenone with 2-naphthol in the presence of a base, followed by cyclization to form the flavone structure . The reaction typically requires conditions such as elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .

Analyse Chemischer Reaktionen

Enzymatic Induction via AhR Activation

BNF activates AhR, triggering transcriptional upregulation of cytochrome P450 (CYP) enzymes, particularly CYP1A1 , CYP1A2 , and CYP1B1 . These enzymes catalyze oxidative metabolism of xenobiotics and endogenous substrates.

Table 1: Key Enzymes Induced by BNF

BNF’s binding to AhR facilitates nuclear translocation, forming a complex with ARNT (AhR nuclear translocator) to promote CYP gene transcription .

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

BNF induces mitochondrial ROS production via CYP1-mediated electron leakage, leading to oxidative DNA damage and lipid peroxidation .

Table 2: BNF-Induced Oxidative Stress Markers

Mitochondrial complex I and IV activities are suppressed by 40–60% in BNF-treated systems, exacerbating oxidative stress .

Interaction with Phase II Detoxification Enzymes

BNF enhances phase II enzyme activity, including glutathione S-transferases (GSTs) and NAD(P)H quinone oxidoreductase 1 (NQO1), via Nrf2 pathway activation .

Table 3: Phase II Enzyme Modulation by BNF

| Enzyme | Function | Change Observed | Source |

|---|---|---|---|

| GST-P | Conjugation of electrophilic substrates | 2.5-fold ↑ | |

| NQO1 | Quinone detoxification | 3.0-fold ↑ | |

| AKR7A3 | Aflatoxin aldehyde reduction | 4.0-fold ↑ |

Modulation of Cell Cycle Regulatory Pathways

BNF arrests the cell cycle at G0/G1 phase in estrogen receptor (ER)-positive breast cancer cells by downregulating cyclin D1/D3 and CDK4 while upregulating p21 .

Table 4: Cell Cycle Protein Changes in MCF-7 Cells

| Protein | Change Observed | Mechanism | Source |

|---|---|---|---|

| Cyclin D1/D3 | 70% ↓ | PI3K/AKT pathway inhibition | |

| CDK4 | 60% ↓ | ERα-dependent repression | |

| p21 | 3.5-fold ↑ | MAPK/ERK pathway activation |

This antitumor effect is AhR-dependent and blocked by MEK inhibitors (e.g., PD98059) .

Metabolic Interactions and Toxicity

BNF’s metabolic byproducts are non-reactive, but prolonged exposure induces hepatocarcinogenesis in rats by enhancing oxidative stress and cell proliferation . Key findings include:

Wissenschaftliche Forschungsanwendungen

Beta-Naphthoflavone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the mechanisms of flavonoid reactions and interactions.

Biology: It serves as a tool to investigate the role of the aryl hydrocarbon receptor in various biological processes, including detoxification and gene expression

Medicine: Research has shown its potential in chemoprevention, where it helps in preventing the development of cancer by inducing detoxification enzymes

Industry: It is used in the development of new drugs and therapeutic agents due to its ability to modulate enzyme activity and gene expression

Wirkmechanismus

Beta-Naphthoflavone exerts its effects primarily through the activation of the aryl hydrocarbon receptor. Upon binding to this receptor, it induces the expression of various detoxification enzymes, including cytochromes P450 and uridine 5’-diphospho-glucuronosyltransferases . This activation leads to the enhanced metabolism and elimination of toxic substances from the body. Additionally, this compound can modulate other signaling pathways, such as the mitogen-activated protein kinase pathway, contributing to its diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Alpha-Naphthoflavon: Ein weiteres Naphthoflavon mit ähnlichen Eigenschaften, das sich jedoch in seiner inhibitorischen Aktivität auf Cytochrom-P450-Enzyme unterscheidet.

Phenobarbital: Eine Verbindung, die in ähnlichen Kontexten zur Induktion von Entgiftungsenzymen verwendet wird, jedoch mit einem anderen Wirkmechanismus.

Aroclor 1254: Eine polychlorierte Biphenylmischung, die historisch für ähnliche Zwecke verwendet wurde, jedoch mit erheblichen Umweltbedenken.

Einzigartigkeit: Beta-Naphthoflavon ist einzigartig in seiner starken agonistischen Aktivität gegenüber dem Arylhydrocarbonrezeptor und seiner Fähigkeit, ein breites Spektrum von Entgiftungsenzymen zu induzieren. Dies macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen .

Biologische Aktivität

Beta-naphthoflavone (β-NF) is a non-carcinogenic compound recognized for its role as an inducer of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. This article explores the biological activity of β-NF, focusing on its effects on oxidative stress, tumorigenesis, and mitochondrial function, supported by data tables and case studies.

Cytochrome P450 Induction

β-NF primarily functions as an agonist of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes. This induction is significant in xenobiotic metabolism, influencing the detoxification processes in various tissues.

Oxidative Stress and Cell Viability

Research indicates that β-NF can enhance cell viability under oxidative stress conditions. For instance, a study demonstrated that treatment with β-NF significantly increased the viability of SH-SY5Y neuronal cells exposed to hydrogen peroxide (H2O2). The optimal concentration for this protective effect was found to be 10 µM, which counteracted the detrimental effects of H2O2 effectively (see Table 1).

| Treatment | Concentration | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| H2O2 | 20 µM | 40 |

| β-NF | 10 µM | 70 |

| α-NF + β-NF | 20 µM + 10 µM | 85 |

Table 1: Effects of β-Naphthoflavone on cell viability in SH-SY5Y cells exposed to H2O2 .

Tumorigenesis Studies

In studies examining tumorigenesis, β-NF has shown mixed results. In a notable experiment involving mouse strains treated with the carcinogen N-nitrosoethylurea (ENU), pretreatment with β-NF did not reduce tumor incidence compared to controls. This suggests that while β-NF can induce metabolic enzymes, its protective effects may vary depending on the type of carcinogen involved (see Table 2) .

| Mouse Strain | Tumor Incidence (%) | With β-NF Pretreatment (%) |

|---|---|---|

| C57BL/6 | 80 | 82 |

| C3H/He | 75 | 76 |

| AKR | 70 | 71 |

Table 2: Impact of β-Naphthoflavone on tumor incidence following ENU treatment .

Mitochondrial Dysfunction

Recent research has highlighted the potential adverse effects of β-NF on mitochondrial function. A study reported that β-NF treatment led to increased reactive oxygen species (ROS) production and mitochondrial dysfunction in lung tissues. Specifically, it affected mitochondrial complexes I and IV activities and altered gene expression related to mitochondrial function . These findings suggest that while β-NF has protective effects against certain toxicities, it may also contribute to oxidative stress under specific conditions.

Case Studies

Aristolochic Acid-Induced Nephrotoxicity

In a study investigating kidney injury induced by aristolochic acid (AAI), pretreatment with β-NF showed protective effects by enhancing the expression of CYP1A enzymes. Mice treated with β-NF exhibited reduced nephrotoxicity compared to controls, indicating a potential therapeutic role in mitigating AAI-induced damage .

Oxidative Stress Response

Another study focused on the molecular expression analysis following β-NF exposure revealed enhanced oxidative stress responses and cell proliferation in hepatocellular models. This suggests that while β-NF can promote cellular resilience against oxidative damage, it may also stimulate pathways associated with cell growth and proliferation .

Eigenschaften

IUPAC Name |

3-phenylbenzo[f]chromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGIDAPQYNCXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8030423 | |

| Record name | 5,6-Benzoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6051-87-2 | |

| Record name | β-Naphthoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Naphthoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Naphthoflavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,6-BENZOFLAVONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Benzoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-naphtho[2,1-b]pyran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-BENZOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BT0256Y8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.